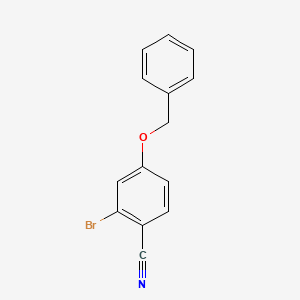

4-(Benzyloxy)-2-bromobenzonitrile

Description

Contextual Significance of Benzonitrile (B105546) Derivatives in Chemical Research

Benzonitrile and its derivatives are fundamental building blocks in organic synthesis. wikipedia.org The compound benzonitrile, with the chemical formula C₆H₅(CN), is a colorless liquid that serves as a versatile precursor for numerous derivatives. wikipedia.org Traditional methods for synthesizing aryl nitriles include the Sandmeyer and Rosenmund-von Braun reactions, as well as the dehydration of aldoximes and amides. researchgate.net In recent years, transition-metal-catalyzed cyanation reactions have become a primary focus for the synthesis of these valuable compounds. acs.orgsci-hub.se

The development of new and efficient methods for creating aryl nitriles remains a significant area of interest for chemists. researchgate.net These methods often involve the use of various cyanating agents and transition metal catalysts, such as palladium. organic-chemistry.orgwikipedia.org The reactivity of the benzonitrile core can be tuned by the presence of different substituents on the aromatic ring, allowing for a wide range of chemical transformations. cymitquimica.com

Structural Analysis of 4-(Benzyloxy)-2-bromobenzonitrile

The chemical structure of this compound is characterized by a central benzonitrile unit with two key substituents. chemicalbook.com A benzyloxy group (-OCH₂C₆H₅) is attached to the fourth carbon of the benzene (B151609) ring, and a bromine atom is positioned at the second carbon. This specific arrangement of functional groups imparts unique reactivity to the molecule. The nitrile group (-CN) is a strong electron-withdrawing group, while the benzyloxy group is an electron-donating group. The bromine atom, a halogen, can participate in various coupling reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1044067-64-2 chemicalbook.combldpharm.com |

| Molecular Formula | C₁₄H₁₀BrNO chemicalbook.combldpharm.com |

| Molecular Weight | 288.14 g/mol chemicalbook.comchemicalbook.com |

| Appearance | Solid |

| Storage | 2-8°C chemicalbook.com |

This data is compiled from multiple sources for accuracy.

Strategic Positioning of this compound as a Multifunctional Building Block

The unique substitution pattern of this compound makes it a highly versatile and strategic building block in organic synthesis. Each functional group can be selectively targeted for chemical modification, allowing for the construction of complex molecular architectures.

The bromine atom at the 2-position is particularly significant as it can be readily displaced or utilized in cross-coupling reactions, such as the Suzuki or Stille couplings. tandfonline.com This enables the introduction of a wide variety of aryl or other organic fragments at this position. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, providing access to a diverse range of compound classes. The benzyloxy group serves as a protecting group for the phenol (B47542), which can be deprotected at a later stage of the synthesis to reveal a reactive hydroxyl group. tandfonline.com

Overview of Research Trajectories for this compound

Research involving this compound and its isomers has been focused on their synthesis and utilization as precursors for more complex molecules. For instance, it has been used in the synthesis of benzamidine-based triaryl systems, which are prepared through palladium-catalyzed coupling reactions. tandfonline.com The synthesis of this compound itself can be achieved through a multi-step process starting from commercially available precursors. tandfonline.com The strategic placement of the functional groups allows for a stepwise and controlled construction of the target molecules, highlighting the compound's importance in synthetic strategies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-14-8-13(7-6-12(14)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCBUORSKHSVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzyloxy 2 Bromobenzonitrile

Phenol (B47542) Benzylation Approaches

A common and effective strategy for synthesizing 4-(benzyloxy)-2-bromobenzonitrile involves the benzylation of a corresponding hydroxybenzonitrile. This can be accomplished through direct alkylation or via the Mitsunobu reaction, each offering a different set of conditions and considerations.

Direct O-Alkylation of Bromohydroxybenzonitriles with Benzyl (B1604629) Halides

Direct O-alkylation is a straightforward method for forming the benzyloxy ether. This approach typically involves the reaction of a bromohydroxybenzonitrile with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.

A reported synthesis of 2-(benzyloxy)-4-bromobenzonitrile starts from 2-fluoro-4-bromobenzonitrile. tandfonline.com The initial step involves the displacement of the fluoride (B91410) with 2-(methylsulfonyl)ethoxide, followed by elimination to yield the corresponding bromophenol. tandfonline.com Subsequent conventional alkylation of this intermediate with benzyl chloride in the presence of potassium carbonate (K2CO3) affords the desired 2-(benzyloxy)-4-bromobenzonitrile. tandfonline.com Another example involves the alkylation of 2-bromo-3-hydroxybenzoic acid with benzyl chloride to produce the corresponding benzyloxy benzoic acid in good yield. tandfonline.com

The choice of base and solvent is crucial for the success of this reaction, with common bases including potassium carbonate, sodium hydride, and various alkoxides. The reaction conditions are generally mild, although heating may be required to drive the reaction to completion.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-bromo-4-hydroxybenzonitrile (B1282162) | Benzyl chloride, K2CO3 | 2-(Benzyloxy)-4-bromobenzonitrile | 90% | tandfonline.com |

| 2-bromo-3-hydroxybenzoic acid | Benzyl chloride | 2-(Benzyloxy)-3-bromobenzoic acid | Good | tandfonline.com |

Mitsunobu Reaction Protocols for Benzyloxy Ether Formation

The Mitsunobu reaction provides an alternative and often milder method for the O-alkylation of phenols, proceeding with clean inversion of stereochemistry at the alcohol carbon, which is a key feature for secondary alcohols. organic-chemistry.org This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. organic-chemistry.org

The general mechanism involves the formation of a phosphonium (B103445) intermediate from the combination of triphenylphosphine and DEAD. organic-chemistry.org This intermediate then activates the alcohol, allowing for substitution by a nucleophile. organic-chemistry.org While highly effective for a range of substrates, the Mitsunobu reaction can be challenging with sterically hindered alcohols, sometimes resulting in lower yields. orgsyn.org To address this, modifications to the standard protocol have been developed, such as using 4-nitrobenzoic acid as the acidic component to improve yields with hindered alcohols. orgsyn.org

Recent advancements have introduced reagents like 4-(diphenylphosphino)benzoic acid, which serves as both a reductant and a pronucleophile, simplifying product separation. organic-chemistry.org

| Reagent Type | Examples | Function |

|---|---|---|

| Phosphine | Triphenylphosphine (PPh3) | Activates the azodicarboxylate |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Di-2-methoxyethyl azodicarboxylate (DMEAD) | Forms the key phosphonium intermediate |

| Nucleophile | Phenols, Carboxylic acids | Displaces the activated alcohol |

Aromatic Bromination Strategies

Another synthetic route to this compound involves the regioselective bromination of a 4-(benzyloxy)benzonitrile precursor. The success of this approach hinges on controlling the position of the incoming bromine atom on the aromatic ring.

Regioselective Bromination of 4-(Benzyloxy)benzonitrile Precursors

The benzyloxy group is an ortho-, para-directing activator, while the cyano group is a meta-directing deactivator. In 4-(benzyloxy)benzonitrile, the powerful activating and ortho-directing effect of the benzyloxy group dominates, directing the electrophilic bromine to the positions ortho to it.

A common brominating agent for this transformation is N-bromosuccinimide (NBS), often in the presence of a catalyst or radical initiator. For instance, the treatment of a benzyloxy-substituted aromatic compound with NBS and silica (B1680970) gel in carbon tetrachloride can lead to highly regioselective bromination. nih.gov The reaction of 4-methylbenzonitrile with NBS and AIBN (azobisisobutyronitrile) in carbon tetrachloride under reflux conditions has been used to prepare 4-(bromomethyl)benzonitrile, demonstrating the utility of NBS in benzylic bromination as well. rsc.org

Ortho-Bromination Directing Group Effects in Benzonitrile (B105546) Systems

The directing effect of substituents on an aromatic ring is a fundamental concept in electrophilic aromatic substitution. Activating groups, which donate electron density to the ring, generally direct incoming electrophiles to the ortho and para positions. aakash.ac.inlibretexts.org Conversely, deactivating groups, which withdraw electron density, direct to the meta position. libretexts.orglibretexts.org

In the case of 4-(benzyloxy)benzonitrile, the benzyloxy group (-OCH2Ph) is a strong activating group due to the electron-donating resonance effect of the oxygen atom. aakash.ac.inlibretexts.org This effect increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The cyano group (-CN), on the other hand, is a deactivating group due to its electron-withdrawing inductive and resonance effects. libretexts.org It directs incoming electrophiles to the meta position relative to itself.

When both groups are present on the benzene (B151609) ring, the powerful activating and ortho, para-directing effect of the benzyloxy group at position 4 will direct the incoming bromine electrophile to position 2 (ortho to the benzyloxy group and meta to the cyano group). This results in the desired this compound. The halogenation of substituted benzenes often shows a preference for the ortho and para products when an activating group is present. masterorganicchemistry.com

Nitrile Group Introduction Methodologies

An alternative synthetic strategy involves the introduction of the nitrile group onto a pre-functionalized aromatic ring. This can be achieved through various methods, with the most common being the Sandmeyer reaction or the dehydration of an amide.

One of the primary methods for synthesizing nitriles is through the nucleophilic substitution of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. chemguide.co.uklibretexts.org This SN2 reaction is most effective for primary and secondary alkyl halides. libretexts.org Another important route is the dehydration of primary amides, which can be accomplished using dehydrating agents like phosphorus(V) oxide (P4O10) or thionyl chloride (SOCl2). chemguide.co.uklibretexts.orgopenstax.org For example, heating a solid mixture of an amide with P4O10 yields the corresponding nitrile. chemguide.co.uklibretexts.org

Additionally, nitriles can be formed from aldehydes and ketones through the formation of cyanohydrins, followed by further reaction. chemguide.co.uklibretexts.org The reaction of 4-bromobenzaldehyde (B125591) with hydroxylamine (B1172632) hydrochloride in dimethylsulfoxide has been reported to produce 4-bromobenzonitrile (B114466) in high yield. prepchem.com

| Method | Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide | NaCN or KCN | Nitrile | chemguide.co.uklibretexts.org |

| Amide Dehydration | Primary Amide | P4O10 or SOCl2 | Nitrile | chemguide.co.ukopenstax.org |

| From Aldehyde | Aldehyde | Hydroxylamine hydrochloride, DMSO | Nitrile | prepchem.com |

Dehydration of Carboxamide Precursors

The conversion of a primary amide to a nitrile through dehydration is a fundamental transformation in organic synthesis. This process involves the removal of a water molecule from the carboxamide functional group (-CONH2) to yield a nitrile or cyanide functional group (-C≡N). For the synthesis of this compound, the logical precursor would be 4-(Benzyloxy)-2-bromobenzamide.

Various dehydrating agents can be employed for this transformation. Classic reagents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂). youtube.com A more contemporary approach involves the use of cyanuric chloride, which can efficiently facilitate the dehydration of amides under mild conditions. For instance, the dehydration of a similar compound, 4-bromobenzamide, to 4-bromobenzonitrile has been demonstrated with high yield using cyanuric chloride in N,N-dimethylformamide (DMF). The reaction proceeds smoothly at room temperature, showcasing a practical and effective method.

Another effective, albeit high-temperature, method involves the fusion of the amide with ammonium (B1175870) sulphamate. This solvent-free approach first forms an N-benzoylsulphamate intermediate, which then decomposes at temperatures above 190°C to yield the desired benzonitrile and ammonium bisulphate. youtube.com

Table 1: Representative Conditions for Dehydration of Aryl Carboxamides

| Precursor | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| 4-(Benzyloxy)-2-bromobenzamide (Hypothetical) | Thionyl Chloride (SOCl₂) | None or Inert Solvent (e.g., Toluene) | Reflux | Good to Excellent |

| 4-Bromobenzamide | Cyanuric Chloride | DMF | Room Temperature | 95% |

| Benzamide | Ammonium Sulphamate | None (Fusion) | 190-200°C | 66% youtube.com |

This table presents plausible and documented conditions for analogous reactions.

Ammoxidation of Methyl Arene Analogs (e.g., 4-(Benzyloxy)-2-bromotoluene)

Ammoxidation is a powerful industrial process that converts hydrocarbons to nitriles in the presence of ammonia (B1221849) and an oxidant, typically oxygen. This vapor-phase reaction is generally carried out at high temperatures over heterogeneous catalysts. For the synthesis of this compound, the corresponding methyl arene analog, 4-(Benzyloxy)-2-bromotoluene, would serve as the starting material.

The process is believed to proceed through the initial oxidation of the methyl group to an aldehyde, which then condenses with ammonia and is further oxidized to the nitrile. Various metal oxide catalysts are effective for this transformation. While specific studies on 4-(Benzyloxy)-2-bromotoluene are not prevalent, the general applicability of ammoxidation to substituted toluenes suggests its feasibility. For example, laboratory-scale procedures have demonstrated the conversion of benzylic alcohols, which are intermediates in the oxidation of toluenes, to nitriles using oxidants like manganese dioxide or through aerobic oxidation catalyzed by copper compounds. organic-chemistry.org

This method offers a direct route from a readily available toluene (B28343) derivative, making it an attractive pathway for large-scale production, contingent on the stability of the benzyloxy group under the required high-temperature conditions.

Table 2: Catalyst Systems for Ammoxidation of Toluene Analogs

| Substrate Type | Catalyst/Reagent System | Oxidant | Key Features |

|---|---|---|---|

| Substituted Toluenes | Vanadium/Molybdenum Oxides | Air/Ammonia | High Temperature, Gas Phase |

| Benzylic Alcohols | Manganese Dioxide (MnO₂) | Ammonia | Liquid Phase, Milder Conditions |

| Benzylic Alcohols | Iron Single-Atom Catalysts | Oxygen/Ammonia | Aqueous, Mild Conditions organic-chemistry.org |

This table outlines common catalytic systems used for ammoxidation reactions.

Schmidt Reaction Derivatives from Benzaldehyde (B42025) Precursors (e.g., 4-(Benzyloxy)-2-bromobenzaldehyde)

The Schmidt reaction provides a direct and highly efficient method for converting aldehydes into nitriles. This reaction typically involves treating the aldehyde with hydrazoic acid (HN₃), often generated in situ from sodium azide (B81097) (NaN₃) in the presence of a strong acid. For the synthesis of this compound, the corresponding precursor is 4-(Benzyloxy)-2-bromobenzaldehyde.

Research has shown that using triflic acid (TfOH) as the acid catalyst allows the reaction to proceed rapidly and with high chemoselectivity, often yielding near-quantitative amounts of the nitrile product. organic-chemistry.org This method is advantageous as it avoids the formation of formanilide (B94145) side products, which can be an issue in traditional Schmidt reactions. organic-chemistry.org The reaction is typically instantaneous, scalable, and tolerates a wide array of functional groups on the benzaldehyde ring. organic-chemistry.org

The synthesis of the aldehyde precursor itself, such as 4-(Benzyloxy)benzaldehyde, can be achieved in high yield by reacting 4-hydroxybenzaldehyde (B117250) with benzyl bromide in the presence of a base like potassium carbonate. nih.gov The subsequent bromination would yield the required 4-(Benzyloxy)-2-bromobenzaldehyde.

Table 3: Schmidt Reaction for Aldehyde to Nitrile Conversion

| Aldehyde Precursor | Reagents | Solvent | Time | Yield |

|---|---|---|---|---|

| Benzaldehyde (General) | NaN₃, TfOH | CH₃CN | ~2 min | 99% organic-chemistry.org |

| 4-(Benzyloxy)-2-bromobenzaldehyde (Hypothetical) | NaN₃, TfOH | CH₃CN | Short | High (Expected) |

This table illustrates typical conditions for the highly efficient Schmidt reaction.

Process Intensification and Scalability Studies for Synthesis

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. cetjournal.it For the synthesis of specialty chemicals like this compound, shifting from traditional batch reactors to continuous flow systems represents a significant step in process intensification. cetjournal.it

Continuous flow reactors, particularly microreactors, offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, especially when dealing with hazardous reagents like azides in the Schmidt reaction or highly exothermic processes. nih.govrsc.org

For the synthetic routes discussed:

Dehydration and Schmidt Reaction: These reactions are well-suited for continuous flow. For example, a flow process for the Schmidt reaction has been developed that improves safety and simplifies scale-up. organic-chemistry.org Reactant streams can be mixed precisely in a microreactor, with the short residence times and efficient thermal management minimizing risks and maximizing throughput. nih.gov

Ammoxidation: While traditionally a large-scale gas-phase process, adapting ammoxidation to smaller, intensified systems could offer benefits in control and safety for specialty chemical production.

The scalability of these processes is greatly enhanced by flow chemistry. Instead of using larger reactors, which can introduce issues with mixing and heat transfer, scaling up a flow process often involves running multiple reactors in parallel or operating the system for longer durations. rsc.org This "scaling-out" approach maintains the optimal reaction conditions identified at the laboratory scale, ensuring consistent product quality and yield. rsc.orguwa.edu.au This methodology makes the synthesis of complex molecules like this compound more viable for industrial application.

Transformative Reactivity of 4 Benzyloxy 2 Bromobenzonitrile

Cross-Coupling Chemistry at the Aryl Bromide Moiety

The bromine atom at the C2 position of 4-(benzyloxy)-2-bromobenzonitrile is strategically located for participation in numerous cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrile group and the benzyloxy group at the para position influence the reactivity of the aryl bromide, making it an excellent substrate for palladium-catalyzed transformations.

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium catalysts are highly effective in mediating the formation of carbon-carbon bonds by coupling aryl halides with various organometallic reagents. jsynthchem.com These reactions are characterized by their high functional group tolerance and stereospecificity, making them indispensable tools in modern organic synthesis.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming biaryl structures and is widely used in the synthesis of pharmaceuticals and functional materials. youtube.comrsc.org This reaction involves the palladium-catalyzed coupling of an aryl halide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. youtube.comrsc.org The reaction of this compound with various arylboronic acids, for instance, provides a direct route to substituted 4-benzyloxybiphenyl-2-carbonitriles. researchgate.netresearchgate.net The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. nih.govnih.gov

A typical Suzuki-Miyaura coupling reaction involving this compound is depicted below:

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with this compound

| Entry | Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 4-(Benzyloxy)-[1,1'-biphenyl]-2-carbonitrile | 92 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-(Benzyloxy)-4'-methyl-[1,1'-biphenyl]-2-carbonitrile | 88 |

| 3 | 3-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 4-(Benzyloxy)-3'-methoxy-[1,1'-biphenyl]-2-carbonitrile | 95 |

This table is illustrative and based on typical conditions reported for similar substrates.

The Stille coupling reaction provides another efficient method for carbon-carbon bond formation by coupling an organic halide with an organotin compound, catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, allowing for a broad substrate scope. nih.gov The reaction of this compound with an organotin reagent, such as an aryltributylstannane, would yield the corresponding biaryl product. A key advantage of the Stille reaction is its tolerance of a wide variety of functional groups. nih.gov

The general scheme for a Stille coupling with this compound is as follows:

Table 2: Illustrative Stille Coupling Reactions

| Entry | Organotin Reagent | Catalyst | Ligand | Solvent | Product |

| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 4-(Benzyloxy)-[1,1'-biphenyl]-2-carbonitrile |

| 2 | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ | P(o-tol)₃ | THF | 4-(Benzyloxy)-2-(thiophen-2-yl)benzonitrile |

| 3 | (Tributylstannyl)pyridine | PdCl₂(PPh₃)₂ | - | DMF | 4-(Benzyloxy)-2-(pyridin-3-yl)benzonitrile |

This table presents hypothetical examples based on the general reactivity of aryl bromides in Stille couplings.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. units.it Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often leading to faster reaction times. wikipedia.org The coupling of this compound with an arylzinc or alkylzinc reagent provides a versatile route to a wide range of substituted benzonitriles. researchgate.netnih.gov The reaction is compatible with various functional groups, including esters, amides, and nitriles. researchgate.net

A representative Negishi coupling reaction is shown below:

Table 3: Potential Negishi Coupling Reactions

| Entry | Organozinc Reagent | Catalyst | Ligand | Solvent | Product |

| 1 | Phenylzinc chloride | Pd(OAc)₂ | SPhos | THF | 4-(Benzyloxy)-[1,1'-biphenyl]-2-carbonitrile |

| 2 | Ethylzinc bromide | Pd₂(dba)₃ | XPhos | NMP | 4-(Benzyloxy)-2-ethylbenzonitrile |

| 3 | (Thiophen-2-yl)zinc iodide | Pd(PPh₃)₄ | - | DMF | 4-(Benzyloxy)-2-(thiophen-2-yl)benzonitrile |

This table is a conceptual representation of Negishi couplings based on established methodologies.

The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. organic-chemistry.orgwikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. researchgate.net This reaction allows for the introduction of an alkynyl group at the C2 position of this compound, leading to the synthesis of 2-alkynylbenzonitrile derivatives. These products are valuable intermediates for the synthesis of various heterocyclic compounds and conjugated materials. nih.govgelest.com

The Sonogashira coupling reaction can be represented as follows:

Table 4: Representative Sonogashira Coupling Reactions

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 4-(Benzyloxy)-2-(phenylethynyl)benzonitrile |

| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 4-(Benzyloxy)-2-((trimethylsilyl)ethynyl)benzonitrile |

| 3 | 1-Heptyne | Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene | 4-(Benzyloxy)-2-(hept-1-yn-1-yl)benzonitrile |

This table illustrates potential Sonogashira couplings based on standard reaction protocols.

Palladium-catalyzed α-arylation reactions enable the formation of a carbon-carbon bond between an aryl halide and the α-carbon of a carbonyl compound or other related nucleophile. nih.gov This reaction provides a direct method for the synthesis of α-aryl ketones, esters, amides, and nitriles. nih.govberkeley.edu The reaction of this compound with an enolate, generated in situ from a ketone or ester, would lead to the corresponding α-(4-(benzyloxy)-2-cyanophenyl) carbonyl compound. This transformation is a powerful tool for the construction of complex molecular frameworks containing a quaternary carbon center. rsc.org

A general scheme for the α-arylation reaction is presented below:

Table 5: Illustrative Alpha-Arylation Reactions

| Entry | Carbon Nucleophile Source | Catalyst | Ligand | Base | Solvent | Product |

| 1 | Acetophenone | Pd(OAc)₂ | RuPhos | NaOt-Bu | Toluene | 1-Phenyl-2-(4-(benzyloxy)-2-cyanophenyl)ethan-1-one |

| 2 | Methyl acetate | Pd₂(dba)₃ | Xantphos | LHMDS | Dioxane | Methyl 2-(4-(benzyloxy)-2-cyanophenyl)acetate |

| 3 | Cyclohexanone | PdCl(cinnamyl)(dppf) | - | K₃PO₄ | DME | 2-(4-(Benzyloxy)-2-cyanophenyl)cyclohexan-1-one |

This table provides hypothetical examples of α-arylation reactions based on known palladium-catalyzed methods.

Carbon-Heteroatom Bond Formations

The presence of the aryl bromide in this compound makes it an excellent substrate for various cross-coupling reactions to form new bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. wikipedia.org The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.orgyoutube.com

For this compound, this reaction provides a direct route to synthesize N-aryl amines. The choice of phosphine (B1218219) ligands is crucial for the reaction's success, with bulky, electron-rich ligands often enhancing catalytic activity and promoting efficient coupling. youtube.comlibretexts.org These ligands stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or potassium carbonate, which is essential for the deprotonation of the amine. libretexts.org

Table 1: Buchwald-Hartwig Amination Reaction Components

| Component | Role | Examples |

|---|---|---|

| Aryl Halide | Electrophilic partner | This compound |

| Amine | Nucleophilic partner | Primary amines, secondary amines, anilines |

| Palladium Catalyst | Facilitates C-N bond formation | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Stabilizes catalyst, enhances reactivity | XPhos, SPhos, BrettPhos, DPPF, BINAP wikipedia.orgyoutube.com |

| Base | Activates the amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ |

This methodology has been widely applied in the synthesis of pharmaceuticals and other complex organic molecules where the formation of an aryl-nitrogen bond is a key step. nih.gov

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, are instrumental for forming carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. These reactions typically involve the coupling of an aryl halide with an alcohol, phenol (B47542), or thiol. The use of copper as a catalyst is advantageous due to its lower cost compared to palladium. researchgate.net

In the context of this compound, these reactions would enable the introduction of alkoxy, aryloxy, or thiolate moieties at the C2 position. For instance, coupling with an alcohol or phenol in the presence of a copper catalyst and a base can yield the corresponding diaryl or alkyl aryl ether. Similarly, reaction with a thiol can afford the corresponding thioether. These transformations are valuable for modifying the electronic and steric properties of the molecule. Recent advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for various cross-coupling reactions. tcichemicals.com They have shown particular efficacy in coupling reactions involving less reactive substrates. tcichemicals.com For a substrate like this compound, nickel catalysis can be employed for a range of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.

For example, nickel catalysts can promote the coupling of aryl bromides with Grignard reagents (Kumada coupling) or organoboronic acids (Suzuki-Miyaura coupling). tcichemicals.comnih.gov These reactions would allow for the introduction of alkyl or aryl groups at the position of the bromine atom. Furthermore, nickel-catalyzed aminations have been developed as an alternative to the Buchwald-Hartwig reaction. mpg.de The development of N-heterocyclic carbene (NHC) ligands has significantly expanded the scope and activity of nickel catalysts in these transformations. tcichemicals.com

Transition Metal-Free Arylation Reactions

While transition metal-catalyzed reactions are powerful, the development of transition-metal-free alternatives is a growing area of research due to concerns about metal toxicity and cost. rsc.org For aryl halides, certain arylation reactions can proceed without a metal catalyst, often through a nucleophilic aromatic substitution (SNAr) mechanism or radical pathways. beilstein-journals.org

In the case of this compound, the presence of the electron-withdrawing nitrile group can activate the aromatic ring towards nucleophilic attack, although this effect is more pronounced for substituents in the ortho or para positions. Transition-metal-free arylations can also be achieved using diaryliodonium salts as arylating agents, which can react via a radical mechanism. beilstein-journals.org Another approach involves the in situ generation of reactive intermediates, such as benzyne, or the use of strong bases at high temperatures. Recent studies have also explored the use of triarylbismuthines as sources of aryl radicals for borylation reactions under thermal conditions in the air, avoiding the need for metal catalysts or special equipment. beilstein-journals.orgnih.gov

Reactions Involving the Nitrile Functional Group

The nitrile group (C≡N) is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic additions. ucalgary.caopenstax.org

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. openstax.org This reactivity is analogous to that of a carbonyl group. Strong nucleophiles, such as Grignard reagents (RMgX) or organolithium compounds (RLi), can add to the nitrile to form an imine anion intermediate. ucalgary.ca Upon acidic workup, this intermediate is hydrolyzed to a ketone.

Alternatively, the nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via the nucleophilic addition of hydride ions. libretexts.org The nitrile can also be hydrolyzed to a carboxylic acid under either acidic or basic conditions, proceeding through an amide intermediate. openstax.org

The reactivity of the nitrile group in this compound allows for its conversion into other important functional groups, further expanding the synthetic utility of this compound. For example, reaction with a Grignard reagent would yield a ketone, while reduction would provide a primary amine, opening up pathways to a new range of derivatives.

Cycloaddition Chemistry of the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a building block for the synthesis of various heterocyclic systems.

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered rings. The nitrile group of this compound can act as a dipolarophile in reactions with 1,3-dipoles to form azoles.

Tetrazole Formation: 5-Substituted-1H-tetrazoles can be synthesized via the [3+2] cycloaddition of an azide (B81097) source with the nitrile. nih.govrsc.org This reaction is often catalyzed by metal salts, with various catalysts being developed to improve efficiency and substrate scope. For instance, cobalt(II) complexes have been shown to effectively catalyze the reaction between aryl nitriles and sodium azide, proceeding through the formation of a metal-azido intermediate that then reacts with the nitrile. acs.org This method provides a direct route to 5-(4-(benzyloxy)-2-bromophenyl)-1H-tetrazole. numberanalytics.comacs.org

Oxadiazole Formation: 1,2,4-Oxadiazoles can be synthesized from nitriles through several methods. One common approach involves the reaction of the nitrile with an amidoxime (B1450833), which can be considered a [4+1] approach where the amidoxime provides four atoms and the nitrile (or a derivative) provides one. nih.gov A more direct [3+2] cycloaddition approach involves the reaction of the nitrile with a nitrile oxide. Alternatively, an oxidative cycloaddition of the nitrile with an aldoxime, promoted by an oxidant, can also yield 1,2,4-oxadiazoles. encyclopedia.pub

| Azole Ring | Reagents | Key Features |

| Tetrazole | Sodium azide (NaN₃), often with a metal catalyst (e.g., Co(II)) | Direct conversion of the nitrile to the tetrazole ring. nih.govacs.org |

| 1,2,4-Oxadiazole | Amidoxime or Nitrile Oxide | Can proceed via [4+1] or [3+2] cycloaddition pathways. nih.govencyclopedia.pub |

While the nitrile group itself is not typically anionic, the carbon atom alpha to the nitrile can be deprotonated with a strong base to form a nitrile anion. In a suitably functionalized molecule, this anion can undergo an intramolecular cyclization. For a derivative of this compound, this could be envisioned if an appropriate electrophilic center is present elsewhere in the molecule.

A well-known example of an intramolecular reaction involving nitriles is the Thorpe-Ziegler reaction, which is the intramolecular condensation of a dinitrile to form a cyclic ketone after hydrolysis. wikipedia.orgchemeurope.com More generally, intramolecular alkylations involving nitrile anions are sensitive to solvent and reaction conditions. acs.orgnih.govacs.org For instance, intramolecular arylation can occur where a nitrile anion displaces a leaving group on an aromatic ring within the same molecule, leading to the formation of benzo-fused rings. wikipedia.org Such a reaction would require modification of the this compound scaffold to introduce a side chain bearing another nitrile or a carbanion-stabilizing group that can be deprotonated. The resulting anion could then potentially cyclize. The efficiency of such cyclizations to form four-, five-, or six-membered rings can be high. wikipedia.org

Functional Group Interconversions of the Benzyloxy Ether

The benzyloxy ether group in this compound is a key functional handle that allows for diverse chemical transformations. This section explores the reactivity of this group, focusing on its selective removal to unmask a phenol and modifications at the benzylic position.

Selective Deprotection to Hydroxybenzonitrile (e.g., Hydrogenolysis)

The cleavage of the benzyl (B1604629) ether to reveal the corresponding phenol, 2-bromo-4-hydroxybenzonitrile (B1282162), is a common and crucial transformation. The benzyl group serves as a protecting group for the hydroxyl functionality, and its selective removal is often a key step in multi-step syntheses.

Hydrogenolysis is a widely employed method for the deprotection of benzyl ethers. organic-chemistry.org This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds via the cleavage of the benzylic C-O bond, liberating the free hydroxyl group and generating toluene as a byproduct. organic-chemistry.org This method is favored for its clean conversion and the mild conditions under which it can often be performed.

An alternative to using gaseous hydrogen is transfer hydrogenolysis, where a hydrogen donor molecule such as 1,4-cyclohexadiene, formic acid, or ammonium (B1175870) formate (B1220265) is used in conjunction with the palladium catalyst. organic-chemistry.org This approach can be advantageous in standard laboratory settings where handling hydrogen gas may be a concern.

The selective deprotection of this compound to 2-bromo-4-hydroxybenzonitrile is a critical step in the synthesis of various biologically active compounds. The resulting 2-bromo-4-hydroxybenzonitrile is a valuable intermediate for further functionalization. nih.gov

Table 1: Conditions for Selective Deprotection via Hydrogenolysis

| Reagents | Catalyst | Solvent(s) | Product(s) |

| H₂ (gas) | Pd/C | Ethanol, Methanol | 2-Bromo-4-hydroxybenzonitrile, Toluene |

| 1,4-Cyclohexadiene | Pd/C | Ethanol | 2-Bromo-4-hydroxybenzonitrile, Benzene (B151609) |

| Ammonium formate (HCOONH₄) | Pd/C | Methanol | 2-Bromo-4-hydroxybenzonitrile, Toluene, CO₂, NH₃ |

Modifications of the Benzylic Methylene (B1212753) (e.g., Oxidation, Halogenation)

The benzylic methylene group (the -CH₂- group adjacent to the phenyl ring of the benzyl group and the ether oxygen) possesses enhanced reactivity due to its position. This allows for selective functionalization at this site.

Oxidation:

The benzylic position can be oxidized under various conditions. masterorganicchemistry.com Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidatively cleave the benzylic C-H bonds. masterorganicchemistry.com However, for a substrate like this compound, these harsh conditions would likely lead to the cleavage of the ether linkage and oxidation of the resulting toluene byproduct to benzoic acid.

More controlled oxidation can potentially be achieved using milder reagents to form a ketone (a benzoyl group attached to the ether oxygen). Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator and subsequent hydrolysis, or other specialized oxidizing agents, could potentially achieve this transformation. masterorganicchemistry.com Oxidative cleavage of benzyl ethers can also be accomplished with reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) to yield an aromatic aldehyde and an alcohol. organic-chemistry.org

Halogenation:

Benzylic C-H bonds are susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. libretexts.org The most common method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile) or light. libretexts.orgyoutube.com

In the case of this compound, reaction with NBS would be expected to selectively introduce a bromine atom at the benzylic methylene position, yielding 4-((bromophenyl)methoxy)-2-bromobenzonitrile. This reaction proceeds through a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, followed by reaction of the resulting benzylic radical with a molecule of bromine generated in situ from NBS. youtube.com

Table 2: Potential Modifications of the Benzylic Methylene Group

| Transformation | Reagent(s) | Potential Product |

| Oxidation | Milder oxidizing agents | 2-Bromo-4-(benzoyloxy)benzonitrile (a benzoate (B1203000) ester) |

| Halogenation | N-Bromosuccinimide (NBS), radical initiator | 4-((Bromophenyl)methoxy)-2-bromobenzonitrile |

Strategic Applications in Complex Molecule Synthesis

Development of Advanced Organic Scaffolds

The synthesis of novel organic scaffolds is a cornerstone of drug discovery and materials science. The structural features of 4-(benzyloxy)-2-bromobenzonitrile lend themselves to the creation of sophisticated molecular skeletons, including polyaryl systems and complex fused and spirocyclic architectures.

Biaryl and polyaryl structures are privileged motifs in many pharmaceuticals, natural products, and organic materials. The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with various arylboronic acids or esters. wikipedia.orglibretexts.org While specific examples utilizing this compound are not extensively documented, the well-established reactivity of related aryl bromides, including other bromobenzonitriles, provides a strong precedent for its utility in this area. researchgate.net

The general scheme for such a transformation would involve the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction would yield a 4-(benzyloxy)-[1,1'-biphenyl]-2-carbonitrile derivative. The reaction is known for its high functional group tolerance, making it a powerful tool for the synthesis of complex biaryls. libretexts.org

Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Potential Product |

| 1 | Phenylboronic acid | 4-(Benzyloxy)-[1,1'-biphenyl]-2-carbonitrile |

| 2 | 4-Methoxyphenylboronic acid | 4-(Benzyloxy)-4'-methoxy-[1,1'-biphenyl]-2-carbonitrile |

| 3 | 3-Pyridylboronic acid | 4-(Benzyloxy)-2-(pyridin-3-yl)benzonitrile |

This table is illustrative and based on the general principles of the Suzuki-Miyaura reaction.

Further elaboration of the resulting biaryl scaffold could be achieved through subsequent reactions targeting the nitrile or benzyloxy groups, allowing for the construction of more complex polyaryl systems.

The development of three-dimensional molecular structures is of increasing importance in drug discovery. Fused and spirocyclic systems offer access to novel chemical space and can lead to compounds with improved pharmacological properties. The functional groups of this compound provide potential entry points for the synthesis of such architectures.

The synthesis of fused heterocycles could potentially be achieved through intramolecular cyclization reactions. conicet.gov.arnih.govnih.govcore.ac.uk For instance, the bromine atom and the nitrile group could be involved in annulation reactions to form new rings. While direct examples are scarce, related chemistry on other benzonitriles suggests that intramolecular cyclizations are a viable strategy for constructing fused systems. rsc.org

Spirocyclic compounds, which contain two rings connected by a single common atom, are another important class of three-dimensional molecules. wikipedia.org The synthesis of spirocycles often involves the dialkylation of a common precursor or rearrangement reactions. bohrium.comnih.govrsc.org The reactivity of the aromatic ring of this compound could potentially be exploited in reactions leading to spirocyclic structures, for example, through dearomatization-spirocyclization strategies.

Contribution to Heterocyclic Synthesis

Heterocyclic compounds are ubiquitous in medicinal chemistry and are present in a vast number of approved drugs. The nitrile and bromide functionalities of this compound make it a promising precursor for a variety of heterocyclic systems.

Benzoxazoles are a class of heterocyclic compounds with a wide range of biological activities. mdpi.com The synthesis of benzoxazoles often involves the condensation of 2-aminophenols with various functional groups. nih.govbohrium.com An alternative strategy involves the intramolecular cyclization of o-bromoaryl amides. organic-chemistry.org In this context, this compound could serve as a precursor. For example, reduction of a potential nitro precursor to an amine, followed by acylation and subsequent intramolecular cyclization could yield a benzoxazole (B165842) scaffold.

Pyrimidines are another critical class of heterocycles found in nucleic acids and numerous pharmaceuticals. nih.gov The synthesis of pyrimidines can be achieved through various condensation reactions, with nitriles sometimes serving as a source of one of the nitrogen atoms of the pyrimidine (B1678525) ring. nih.govorganic-chemistry.orgacs.orgacs.orgyoutube.com The nitrile group of this compound could potentially participate in such cyclocondensation reactions to form substituted pyrimidines.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocycle | Potential Synthetic Strategy |

| Benzoxazole | Derivatization to an o-hydroxy amide followed by intramolecular cyclization. |

| Pyrimidine | Cyclocondensation reaction involving the nitrile group with a suitable 1,3-dicarbonyl compound or equivalent. |

This table outlines hypothetical synthetic routes based on established heterocyclic chemistry.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in organic synthesis. The ortho-disposed nitrile and bromine atoms in this compound are ideally situated for participating in tandem reactions that lead to fused ring systems. For example, a reaction sequence involving a cross-coupling reaction at the bromine position followed by an intramolecular cyclization involving the nitrile group could lead to the formation of a variety of fused heterocyclic structures. While specific examples with this substrate are not prominent, the general strategy of using ortho-halo-benzonitriles in annulation reactions is a known approach to complex heterocycles. acs.org

Role in Chemical Biology Probe Development

Chemical probes are small molecules used to study and manipulate biological systems. The development of novel probes is essential for understanding disease pathways and for drug discovery. The benzonitrile (B105546) moiety itself can serve as an infrared (IR) probe to investigate the local environment of proteins and other biological macromolecules. nih.gov The nitrile stretching vibration is sensitive to its environment, providing a handle to study molecular interactions.

While there is no direct evidence of this compound being used as a chemical probe, its structure contains elements that are amenable to probe design. The benzyloxy group could be modified to incorporate a reporter group (e.g., a fluorophore or a biotin (B1667282) tag), and the aryl bromide provides a site for linking the molecule to a targeting moiety via cross-coupling reactions. Such a modular design would allow for the creation of a variety of probes to investigate different biological targets. researchgate.net The development of such probes would be a valuable contribution to the field of chemical biology.

Synthesis of Molecular Probes for Target Engagement Studies

Molecular probes are essential tools for elucidating biological processes and for identifying and validating new drug targets. The scaffold of this compound is well-suited for the construction of specialized molecular probes, particularly those used in target engagement studies.

The synthesis of such probes often involves the strategic installation of reporter groups, such as fluorophores or affinity tags, and a reactive group for covalent modification of the target protein. The 2-bromo-4-benzonitrile core can be elaborated through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce various functionalities. researchgate.netnobelprize.orgresearchgate.net For instance, the bromo position can be coupled with a boronic acid or an alkyne bearing a fluorescent dye or a biotin moiety. The benzyloxy group can be deprotected to reveal a phenol (B47542), which can then be further functionalized.

A hypothetical synthetic route towards a kinase inhibitor probe starting from this compound is outlined below. Kinase inhibitors are a significant class of therapeutic agents, and probes that can report on their binding to the target kinase are highly valuable. nih.goved.ac.uknih.gov

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Purpose |

| 1 | This compound | (4-Aminophenyl)boronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carbonitrile-4-amine | Introduction of an amine handle for further functionalization. |

| 2 | Product from Step 1 | Dansyl chloride | Triethylamine | Dansylated biphenyl (B1667301) derivative | Attachment of a fluorescent reporter group. |

| 3 | Product from Step 2 | BBr₃ | Dichloromethane | Phenolic dansylated probe | Deprotection of the benzyloxy group to reveal a potential hydrogen bonding site for target interaction. |

This table presents a hypothetical reaction scheme and does not represent experimentally verified results.

Scaffold for Photoaffinity Labeling Reagents

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the binding sites of ligands on their biological targets. unimi.itstrath.ac.uknih.gov This method relies on a photoprobe that contains a photoreactive group, which upon irradiation with UV light, forms a highly reactive species that covalently binds to the target protein.

This compound can serve as a versatile scaffold for the synthesis of photoaffinity labeling reagents. The aromatic ring can be functionalized with a photoreactive moiety, such as a diazirine or a benzophenone. unimi.itnih.gov The bromo and nitrile functionalities can be used to attach a targeting ligand and an enrichment tag (e.g., biotin or an alkyne for click chemistry), respectively.

The synthesis of a diazirine-based photoaffinity probe from a related 2-bromo-4-fluorobenzonitrile (B1330171) has been reported, highlighting the utility of this class of compounds in constructing such tools. ossila.com A plausible strategy for the synthesis of a photoaffinity probe based on this compound could involve the initial introduction of a photoreactive group, followed by diversification through cross-coupling reactions.

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Features |

| Aryl Azide (B81097) | 254-300 | Nitrene | Can insert into C-H and N-H bonds. |

| Benzophenone | 350-360 | Triplet Ketone | Reacts with C-H bonds; less reactive with water. |

| Diazirine | 350-380 | Carbene | Highly reactive and can insert into a wide range of bonds. nih.gov |

This table provides general information on common photoreactive groups used in photoaffinity labeling.

Applications in Materials Science

The unique electronic and structural features of the benzonitrile moiety make it an attractive component in the design of novel organic materials. This compound serves as a valuable precursor for the synthesis of polymers and optoelectronic materials.

Monomer for Polymer Synthesis

The presence of the bromo group allows this compound to function as a monomer in various polymerization reactions, particularly those involving palladium-catalyzed cross-coupling. researchgate.netresearchgate.net For example, it can undergo Yamamoto or Suzuki polycondensation to form conjugated polymers. The resulting polymers, featuring the benzonitrile unit in the backbone, can exhibit interesting thermal, mechanical, and electronic properties.

The nitrile group can also be a site for post-polymerization modification, allowing for the tuning of the polymer's properties. Furthermore, the polymerization of functional monomers is a direct route to materials with specific functionalities. cmu.eduyoutube.comyoutube.com

| Polymerization Method | Catalyst/Initiator | Resulting Polymer Type | Potential Properties |

| Suzuki Polycondensation | Pd(0) catalyst | Conjugated Polymer | Thermal stability, semiconducting behavior. |

| Yamamoto Coupling | Ni(COD)₂ | Conjugated Polymer | Ordered structures, potential for high charge carrier mobility. |

| Stille Polycondensation | Pd(0) catalyst | Conjugated Polymer | Good processability, tunable electronic properties. rsc.org |

This table outlines potential polymerization methods for monomers like this compound.

Precursor for Optoelectronic Materials

Conjugated polymers derived from benzonitrile-containing monomers have shown promise in the field of optoelectronics. researchgate.nettue.nlnih.govmdpi.com These materials can be used in the fabrication of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). The electronic properties of such polymers can be tuned by modifying the polymer backbone and side chains.

The synthesis of optoelectronic materials often involves the creation of donor-acceptor architectures to control the band gap and charge transport characteristics. rsc.org The electron-withdrawing nature of the nitrile group makes the benzonitrile unit a potential acceptor moiety in such designs. Starting from this compound, one could synthesize a variety of conjugated polymers with tailored optoelectronic properties through judicious choice of co-monomers in a cross-coupling polymerization.

Mechanistic Insights and Advanced Characterization Techniques

Elucidation of Reaction Mechanisms through Kinetic and Isotopic Studies

Kinetic studies are fundamental to understanding the sequence of elementary steps that constitute a reaction mechanism. For a molecule like 4-(Benzyloxy)-2-bromobenzonitrile, which possesses a bromine atom on an activated aromatic ring, nucleophilic aromatic substitution (SNAr) is a probable reaction pathway. nih.govmcmaster.ca Kinetic isotope effect (KIE) studies, where an atom in the reactant is replaced by its heavier isotope, serve as a powerful probe of transition state structure. princeton.edu

In a hypothetical SNAr reaction of this compound, measuring the KIE by replacing a specific carbon atom with ¹³C can help determine whether the reaction proceeds through a concerted or a stepwise mechanism. A significant primary ¹²C/¹³C KIE at the carbon atom undergoing substitution would suggest that the C-Br bond breaking is part of the rate-determining step. nih.gov Conversely, a small or absent KIE might indicate a stepwise mechanism where the formation of a Meisenheimer intermediate is the slower step. mcmaster.ca The magnitude of the KIE can provide insights into the symmetry of the transition state. princeton.edu For instance, in related systems, the nature of the leaving group has been shown to influence the transition state structure in SN2 reactions. researchgate.net

Deuterium (B1214612) labeling of the benzylic protons (in the benzyloxy group) could also provide information. While a primary deuterium KIE is not expected for a typical SNAr reaction at the aromatic ring, secondary KIEs could reveal information about steric or electronic effects in the transition state.

Computational Chemistry for Reaction Pathway Prediction and Confirmation

Computational chemistry has become an indispensable tool for predicting and confirming reaction pathways, offering insights that are often difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. youtube.com It is particularly effective for calculating the geometries and energies of ground states, transition states, and intermediates in a chemical reaction. berkeley.edu For this compound, DFT calculations can be employed to model its reaction with a nucleophile.

By calculating the potential energy surface, researchers can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. Recent studies on substituted benzonitriles have utilized DFT to understand the effects of substituents on C-C bond activation, demonstrating the power of this method in predicting reactivity. acs.orgacs.orgutexas.edu Similarly, DFT has been used to study the regiochemistry of cycloaddition reactions involving benzonitrile (B105546) derivatives. mdpi.com

A theoretical investigation into the SNAr reaction of this compound would involve optimizing the geometries of the reactant, the nucleophile, the Meisenheimer intermediate (if it exists), the transition states, and the product. The calculated energies would allow for the determination of reaction enthalpies and activation barriers, thus predicting the feasibility and kinetics of the reaction.

Table 1: Hypothetical DFT-Calculated Energies for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State 1 (Formation of Meisenheimer Intermediate) | +15.2 |

| Meisenheimer Intermediate | +5.8 |

| Transition State 2 (Loss of Leaving Group) | +12.5 |

| Products | -10.7 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for SNAr reactions.

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes. nih.gov For a molecule with a flexible side chain like the benzyloxy group in this compound, MD simulations can reveal the preferred conformations and the energy barriers between them. chemrxiv.orgresearchgate.net

An MD simulation would treat the atoms as classical particles moving according to Newton's laws of motion, with forces calculated from a molecular mechanics force field. By simulating the molecule in a solvent box over a period of time, one can observe the rotational dynamics of the benzyloxy group and the phenyl ring. This information is crucial as the conformation of the molecule can influence its reactivity and its interaction with other molecules or a biological target. For example, MD simulations have been used to study the conformational flexibility of inhibitors in enzyme active sites. nih.gov

Advanced Spectroscopic and Analytical Methodologies

The definitive identification and structural elucidation of this compound rely on a suite of advanced spectroscopic and analytical techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. nih.gov Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (benzonitrile ring) | 7.2-7.8 | 115-135 |

| Aromatic CH (benzyl ring) | 7.3-7.5 | 127-129 |

| -CH₂- | ~5.2 | ~71 |

| -C≡N | - | ~117 |

| C-Br | - | ~118 |

| C-O | - | ~160 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. ulethbridge.ca

For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its elemental composition. Electron Ionization (EI) MS would cause the molecule to fragment in a predictable manner. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). researchgate.net

Common fragmentation pathways would likely include the cleavage of the benzylic ether bond, leading to the formation of a tropylium (B1234903) ion (m/z 91) and a brominated phenoxy radical. Another possible fragmentation would be the loss of the bromine atom or the nitrile group. The analysis of these fragments helps to piece together the structure of the parent molecule. nih.govresearchgate.netacs.org

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) analysis stands as the most definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound such as this compound, single-crystal X-ray diffraction would provide unambiguous proof of its molecular structure, conformational preferences, and intermolecular interactions in the solid state.

The process begins with the growth of a high-quality single crystal of the subject compound, which is then mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms is meticulously recorded. Subsequent computational analysis, involving structure solution and refinement, translates this pattern into a detailed model of the atomic arrangement.

A successful crystallographic analysis of this compound would yield crucial parameters that define its solid-state architecture. These include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell. The precise atomic coordinates of each atom (carbon, hydrogen, nitrogen, oxygen, and bromine) would be determined, allowing for the calculation of bond lengths, bond angles, and torsion angles with a high degree of accuracy. This information reveals the molecule's conformation, such as the orientation of the benzyloxy group relative to the bromobenzonitrile moiety.

While specific experimental crystallographic data for this compound is not publicly available as of the current date, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C14H10BrNO |

| Formula Weight | 288.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 1234.5 |

| Z | 4 |

Note: The data in this table is illustrative and does not represent experimentally verified values.

In-situ Reaction Monitoring Techniques (e.g., IR, Raman, Online NMR)

The study of chemical reactions has been significantly advanced by the advent of in-situ monitoring techniques, which allow for the real-time analysis of a reaction mixture without the need for sample extraction. These methods provide invaluable insights into reaction kinetics, the formation and consumption of intermediates, and the optimization of reaction conditions. For a molecule like this compound, techniques such as Infrared (IR) spectroscopy, Raman spectroscopy, and online Nuclear Magnetic Resonance (NMR) spectroscopy would be powerful tools for monitoring its synthesis and subsequent chemical transformations.

In-situ Infrared (IR) and Raman Spectroscopy

Both IR and Raman spectroscopy are vibrational techniques that can identify functional groups within a molecule. By inserting a probe directly into the reaction vessel, changes in the vibrational spectra can be continuously monitored. For a reaction involving this compound, key vibrational modes would be of interest. For instance, the strong, sharp absorption band of the nitrile group (-C≡N) typically appears around 2220-2240 cm⁻¹ in the IR spectrum. The C-Br stretching vibration would be observed at lower wavenumbers, while the C-O-C stretching of the benzyl (B1604629) ether would also have a characteristic signal.

During a hypothetical nucleophilic substitution reaction where the bromine atom is replaced, the disappearance of the C-Br band and the appearance of new bands corresponding to the new functional group could be tracked over time. This allows for the determination of reaction endpoints and can help in identifying the presence of any transient intermediates.

Hypothetical In-situ IR Monitoring of a Reaction

| Time (minutes) | Integrated Intensity of -C≡N Peak (arbitrary units) | Integrated Intensity of C-Br Peak (arbitrary units) |

|---|---|---|

| 0 | 1.00 | 1.00 |

| 10 | 0.98 | 0.85 |

| 30 | 0.97 | 0.50 |

| 60 | 0.96 | 0.15 |

Note: This data is hypothetical and for illustrative purposes only.

Online Nuclear Magnetic Resonance (NMR) Spectroscopy

Online NMR spectroscopy offers the most detailed structural information during a reaction. Current time information in Las Vegas, NV, US.rsc.org By flowing the reaction mixture through an NMR spectrometer, complete spectra can be acquired at various time points. Current time information in Las Vegas, NV, US. This technique is quantitative and provides information on the chemical environment of each proton and carbon atom in the molecules present in the solution. rsc.org

For the synthesis of this compound, one could monitor the disappearance of the signals corresponding to the starting materials and the concurrent appearance of the aromatic and benzylic proton signals of the product. The distinct chemical shifts of the protons on the two aromatic rings would allow for unambiguous tracking of the reaction progress. Furthermore, the formation of any byproducts could be readily identified and quantified. researchgate.netresearchgate.net

Hypothetical Online ¹H NMR Monitoring Data for a Reaction

| Time (minutes) | Integral of Reactant Aromatic Proton (δ 7.5 ppm) | Integral of Product Aromatic Proton (δ 7.8 ppm) |

|---|---|---|

| 0 | 1.00 | 0.00 |

| 15 | 0.75 | 0.25 |

| 45 | 0.30 | 0.70 |

| 90 | 0.05 | 0.95 |

Note: This data is hypothetical and for illustrative purposes only.

The application of these advanced in-situ monitoring techniques would provide a comprehensive understanding of the chemical behavior of this compound, facilitating the development of efficient and optimized synthetic protocols.

Emerging Directions and Future Perspectives in Research on 4 Benzyloxy 2 Bromobenzonitrile

Green Chemistry Approaches in Synthesis and Transformation

The development of environmentally benign methodologies for the synthesis and transformation of 4-(benzyloxy)-2-bromobenzonitrile is a growing area of interest. This focus aligns with the broader principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes. wjpmr.comrsc.org Key strategies include the use of solvent-free reaction conditions and the development of catalytic systems with reduced environmental impact.

Solvent-Free Reactions and Alternative Solvents

Traditional organic reactions often rely on volatile and potentially toxic organic solvents. itmedicalteam.pl Solvent-free reactions, or solid-state reactions, offer a compelling alternative by eliminating the need for a solvent altogether. itmedicalteam.plresearchgate.net These reactions can be facilitated by grinding the reactants together, sometimes with the aid of a catalyst or on a solid support. itmedicalteam.plresearchgate.net This approach not only reduces solvent waste but can also lead to enhanced reaction rates and selectivity. researchgate.netresearchgate.net Microwave irradiation has emerged as a powerful tool in solvent-free synthesis, often leading to rapid and efficient reactions with high yields. researchgate.netcem.com

For the synthesis of nitriles, such as this compound, green chemistry approaches are being explored. For instance, the synthesis of benzonitrile (B105546) from benzaldehyde (B42025) has been achieved using an ionic liquid that serves multiple roles as a co-solvent, catalyst, and phase-separation agent, simplifying the process and allowing for easy recovery and recycling of the ionic liquid. rsc.org This method avoids the use of metal salt catalysts and corrosive acids. rsc.org

Alternative, more environmentally friendly solvents are also being investigated. Water, ionic liquids, and fluorous media are examples of modern solvents that are gaining traction in organic synthesis. itmedicalteam.pl

Catalytic Systems with Reduced Environmental Impact

The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency and under milder conditions. The focus is on developing catalysts that are non-toxic, recyclable, and derived from abundant materials. For instance, clay-supported reagents, such as montmorillonite (B579905) K 10 clay, have been successfully used in solvent-free cyclization reactions under microwave irradiation. researchgate.net In the context of nitrile synthesis, metal-free methods are being developed. One such method for synthesizing nitriles from aldehydes utilizes N-Boc-O-tosylhydroxylamine as a nitrogen source, avoiding the use of metal catalysts. rsc.org

Flow Chemistry and Continuous Processing for Enhanced Efficiency

Flow chemistry, or continuous processing, offers significant advantages over traditional batch processing in terms of efficiency, safety, and scalability. youtube.com In a flow system, reactants are continuously pumped through a reactor where they mix and react. youtube.com This allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. youtube.com The superior mixing and heat transfer in flow reactors can be particularly beneficial for highly reactive intermediates or reactions that require precise temperature control. youtube.com While specific applications to this compound are not yet widely reported, the principles of flow chemistry are broadly applicable to the synthesis of complex organic molecules. The transfer of a chemical process from batch to flow mode requires careful optimization of reaction kinetics and operational parameters. youtube.com

Chemo- and Regioselective Functionalization Strategies

The ability to selectively functionalize a specific position within a molecule is a critical challenge in organic synthesis. For a molecule like this compound, which possesses multiple reactive sites, achieving high chemo- and regioselectivity is paramount for its use in the synthesis of more complex structures.

Strategies to control selectivity often involve the use of directing groups, which guide a catalyst to a specific C-H bond. acs.org However, the installation and subsequent removal of these directing groups add extra steps to a synthetic sequence. nih.gov Therefore, developing methods that achieve selectivity through catalyst and/or reagent control is highly desirable. nih.gov Ligand-controlled regioselectivity has been demonstrated in the defluorinative functionalization of gem-difluorocyclopropanes, where different ligands on a palladium catalyst direct the reaction to different outcomes. rsc.org Similarly, catalyst selection has been shown to control the chemo- and regioselective insertion of metal carbenes in the functionalization of azahelicenes. nih.gov

In the context of polyfunctional molecules like 1,4-benzodiazepines, the Mitsunobu reaction has been employed to control N- versus O-alkylation at the anilide function, demonstrating fine-tuning of chemo- and regioselectivity. rsc.org Furthermore, enzymatic approaches using engineered unspecific peroxygenases have shown high chemo- and regioselectivity in the oxidation of aromatic and benzylic carbons. nih.gov

Exploration of New Catalytic Paradigms for C-H Activation and Late-Stage Functionalization

Carbon-hydrogen (C-H) activation has emerged as a powerful strategy for the direct functionalization of organic molecules, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov Late-stage functionalization (LSF), the introduction of functional groups into complex molecules at a late stage of the synthesis, is particularly valuable in drug discovery for the rapid generation of analogues with improved properties. nih.gov

Transition-metal catalysis, particularly with precious metals like iridium, rhodium, and palladium, has been instrumental in advancing C-H activation methodologies. acs.org Iridium catalysts, for example, have been developed for the selective ortho-monoiodination and methylation of benzoic acids. Non-precious metal catalysts, such as those based on cobalt and iron, are also being explored and can sometimes offer complementary site-selectivity. acs.org

The development of predictable C-H amination protocols applicable to a wide range of directing groups demonstrates the potential for creating guidelines for reaction outcome prediction, a significant step towards making C-H activation a more routine synthetic tool. The ultimate goal is to achieve C-H functionalization with high selectivity without the need for directing groups, relying instead on the intrinsic electronic and steric properties of the substrate and the catalyst. nih.gov

Design and Synthesis of Novel Chemical Entities Based on its Core Structure

The this compound scaffold serves as a versatile building block for the design and synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science. The presence of the benzyloxy, bromo, and nitrile functional groups allows for a wide range of chemical transformations.

For instance, the core structure can be elaborated to create more complex molecules with potential biological activity. Research has focused on synthesizing novel compounds based on similar benzyloxy-phenyl structures, such as 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives as potential agents for Parkinson's disease and 6-(benzyloxy)-2-[(substitutedphenyl)methylidene]-7-methyl-1-benzofuran-3(2H)-one derivatives with antimicrobial activity. niscpr.res.innih.gov

Furthermore, the principles of structure-based drug design can be applied to guide the synthesis of new molecules with specific biological targets. nih.govresearchgate.net By understanding the structure-activity relationships, chemists can rationally design and synthesize new compounds with improved potency and selectivity. nih.gov The exploration of diverse chemical space through the modification of the this compound core holds promise for the discovery of new bioactive molecules.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(Benzyloxy)-2-bromobenzonitrile, and how are intermediates characterized?